1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with dichloro, dibromomethyl, and trifluoromethoxy groups .Physical And Chemical Properties Analysis
This compound appears as a white to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt . The assay (GC) is ≥96.0% .Scientific Research Applications
Halogenation and Stability Studies
Research on related chemical structures, such as the halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzenes, reveals controlled chlorination producing mono-, di-, tri-, and tetrachloro derivatives, highlighting the thermal stability of these polychlorinated compounds at 200°–250°. These studies are crucial for understanding the reactivity and stability of complex halogenated organic compounds, including 1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene, in various chemical reactions and potential applications in material science and organic synthesis (Herkes, 1977).
Synthesis Techniques and Applications
The regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles demonstrates an efficient method involving the use of 1,3-dipolar cycloaddition, showcasing potential pathways for creating novel organic compounds that could be applied in developing new pharmaceuticals or advanced materials. This synthesis technique underscores the versatility of similar benzene derivatives in facilitating diverse chemical transformations (Hu et al., 2008).
Advanced Material Development
The synthesis of novel mono-component P-Br synergistic flame retardant 1,3-bis(5,5-dibromomethyl-1,3-dioxaphosphorinanyl-2-oxy) benzene, derived from similar processes that could involve 1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene, illustrates the creation of materials with high thermal stability and excellent char-forming properties. This application is particularly significant in enhancing fire safety in various materials, indicating the potential of such compounds in the development of advanced flame retardants (Tang Bao-hua, 2010).
properties
IUPAC Name |
1,3-dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2Cl2F3O/c9-7(10)3-1-4(11)6(5(12)2-3)16-8(13,14)15/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMAPJBMZRNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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